molecular formula C21H21N3O3S B4514662 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one

1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B4514662
M. Wt: 395.5 g/mol
InChI Key: DNRNTPZGIJNBQY-UHFFFAOYSA-N
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Description

The compound 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one features a pyrrolidin-2-one core linked via a sulfonyl group to a phenyl ring substituted with a pyridoindole moiety.

Properties

IUPAC Name

1-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21-6-3-12-24(21)15-7-9-16(10-8-15)28(26,27)23-13-11-20-18(14-23)17-4-1-2-5-19(17)22-20/h1-2,4-5,7-10,22H,3,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRNTPZGIJNBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group and the pyrrolidin-2-one moiety. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Pharmacological Data

Compound Name / ID Core Structure Modifications Biological Activity Reference
1-[3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl]-pyrrolidin-2-one Pyrrolidin-2-one + arylpiperazine (chlorophenyl) High alpha1-AR affinity (pKi = 7.13); antiarrhythmic (ED50 = 1.0 mg/kg iv)
1-[3-Hydroxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one Pyrrolidin-2-one + trifluoromethylphenyl Intermediate in dual-acting FFAR1/FFAR4 modulator synthesis; LCMS [M+H]+: 246.20
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Chloromethyl and trifluoromethylphenyl substituents No direct activity reported; structural analog for solubility/binding studies
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(pyrido[4,3-b]indol)ethanone Pyridoindole + piperazine-ethanone CAS 375362-65-5; potential CNS activity (unreported in evidence)
1-{2-Hydroxy-3-[4-(2-hydroxyphenyl)piperazinyl]propyl}-pyrrolidin-2-one Hydroxypropyl linker + hydroxyphenylpiperazine Alpha1-AR affinity (pKi = 6.71); antiarrhythmic (ED50 = 1.9 mg/kg iv)
Target Compound Pyridoindole sulfonyl + phenyl-pyrrolidin-2-one Hypothesized tau aggregation inhibition (based on pyridoindole derivatives) ; unreported AR activity

Functional Insights from Analog Studies

  • Alpha-Adrenoceptor (AR) Modulation: Arylpiperazine-pyrrolidin-2-one hybrids (e.g., and ) demonstrate that substituents on the phenyl ring (e.g., chloro, hydroxy, or trifluoromethyl groups) critically influence alpha1-/alpha2-AR selectivity.
  • Antiarrhythmic and Hypotensive Effects : Compounds with hydroxy or halogen substituents (e.g., ) show prolonged hypotensive effects (>1 hour at 2.5 mg/kg iv). The pyridoindole sulfonyl group in the target compound may confer improved blood-brain barrier penetration, relevant for CNS disorders .
  • Metabolic Stability : The trifluoromethylphenyl analog () exhibits favorable LCMS profiles, implying that electron-withdrawing groups (e.g., sulfonyl in the target compound) may enhance metabolic stability compared to unsubstituted derivatives .

Biological Activity

The compound 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Key Properties

PropertyValue
Molecular Weight342.45 g/mol
CAS NumberNot specified in sources
SolubilitySoluble in DMSO and ethanol
StabilityStable under normal conditions

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidin-2-one compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines, including:

  • Triple-negative breast cancer (MDA-MB-231)
  • Melanoma (IGR39)
  • Pancreatic carcinoma (Panc-1)
  • Prostate cancer (PPC-1)

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrrolidinone derivatives, the compound demonstrated varying degrees of effectiveness against different cancer cell lines. The MTT assay revealed that certain derivatives exhibited IC50 values ranging from 0.73 to 2.38 μM against the MCF-7 breast cancer cell line, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • PI3K/Akt Pathway Inhibition : Compounds similar to 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one have been identified as potent inhibitors of the PI3K pathway, which is crucial for cancer cell proliferation and survival .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. In vitro assays demonstrated that some derivatives had higher antioxidant activity compared to standard antioxidants like protocatechuic acid .

Neuropharmacological Effects

Research has suggested that pyridoindole derivatives may also influence neurotransmitter systems, particularly serotonin receptors. Activation of these receptors has been associated with various neuropharmacological effects, including modulation of mood and anxiety .

Comparative Analysis of Related Compounds

To better understand the biological activity of 1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one, a comparison with related compounds is essential.

Compound NameIC50 (μM)Targeted Cancer Cell Line
Compound A (similar structure)0.73MCF-7
Compound B (pyrrolidinone derivative)1.5Panc-1
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-y)]2.0IGR39

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylsulfonyl)phenyl]pyrrolidin-2-one

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